ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminopyrimidine-5-carboxylate with an aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogenated reagents (e.g., bromine, chlorine); reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazo[1,2-a]pyrimidine scaffold .
Comparison with Similar Compounds
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar fused ring structure but differ in the nitrogen positioning and ring size.
Pyrimidine derivatives: These compounds have a simpler structure with only the pyrimidine ring, lacking the fused imidazole ring.
Imidazole derivatives: These compounds contain only the imidazole ring and are often used in different contexts compared to the fused ring systems.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Biological Activity
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (referred to as EIPC) is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of EIPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
EIPC is characterized by its unique imidazo[1,2-a]pyrimidine core structure. The synthesis typically involves the condensation of 2-aminopyrimidine derivatives with appropriate carboxylic acid esters. Recent advancements in synthetic methodologies have facilitated the production of various derivatives with modified substituents to enhance biological activity.
Antimicrobial Activity
EIPC and its derivatives have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted that related compounds from the imidazo[1,2-a]pyridine-3-carboxamide class exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating M. tuberculosis strains . Although specific data for EIPC is limited, its structural similarities suggest potential efficacy against similar pathogens.
Anti-inflammatory Effects
Research has indicated that imidazo[1,2-a]pyrimidines possess anti-inflammatory properties. For instance, studies on related compounds showed notable inhibition of cyclooxygenase-2 (COX-2) activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that EIPC may also exert anti-inflammatory effects through similar mechanisms.
Anticancer Activity
The imidazo[1,2-a]pyrimidine scaffold has been associated with anticancer activity. Compounds within this class have shown selective inhibition of cancer cell proliferation in various in vitro assays. For example, derivatives have been reported to inhibit Aurora kinases, which are crucial in cell cycle regulation . Although direct studies on EIPC are sparse, its structural characteristics align with those of known anticancer agents.
The biological activity of EIPC can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often target specific enzymes involved in pathogen metabolism or inflammatory responses.
- Cell Cycle Disruption : By inhibiting key kinases such as Aurora kinases, these compounds can disrupt cell division in cancer cells.
- Reactive Oxygen Species Generation : Some derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazo[1,2-a]pyrimidine derivatives:
- Antitubercular Activity : A focused library of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and evaluated against M. tuberculosis, revealing promising antitubercular properties .
- Anti-inflammatory Studies : Research on imidazo[1,2-a]pyrimidines showed significant suppression of COX-2 activity and reduced inflammatory responses in animal models .
- Anticancer Efficacy : A derivative demonstrated potent antiproliferative effects against human acute myeloid leukemia (AML) cells through dual inhibition of Aurora-A and FLT3 kinases .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h6H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJFLDRPOGQOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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